4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine Hydrochloride
Overview
Description
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine Hydrochloride is a chemical compound with the molecular formula C10H13BrClN. It is a derivative of tetrahydronaphthalene, featuring a bromine atom at the 4-position and an amine group at the 1-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine Hydrochloride typically involves the bromination of tetrahydronaphthalene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The subsequent amination step involves the reaction of the brominated intermediate with ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl, thiol, or other amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine Hydrochloride is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine Hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would vary based on the context of its use, such as its role in drug development or as a biochemical probe.
Comparison with Similar Compounds
5,6,7,8-Tetrahydronaphthalen-1-amine: Lacks the bromine atom, resulting in different reactivity and properties.
4-Chloro-5,6,7,8-tetrahydronaphthalen-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-amine: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
Uniqueness: 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine Hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h5-6H,1-4,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYSYXXKUQMYFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)N)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146700 | |
Record name | 1-Naphthalenamine, 4-bromo-5,6,7,8-tetrahydro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104761-46-8 | |
Record name | 1-Naphthalenamine, 4-bromo-5,6,7,8-tetrahydro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104761468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenamine, 4-bromo-5,6,7,8-tetrahydro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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